![molecular formula C20H12Cl2FN3OS B7730766 (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B7730766.png)
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a thiazole ring, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano group and the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and yield while maintaining the purity of the final product. Industrial production also emphasizes safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and thiazole groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorobenzyl group but lacks the thiazole and cyano groups.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different functional groups.
Uniqueness
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3OS/c21-17-6-3-13(9-18(17)22)8-16-11-25-20(28-16)26-19(27)14(10-24)7-12-1-4-15(23)5-2-12/h1-7,9,11H,8H2,(H,25,26,27)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKUPAVMXNQTQ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.